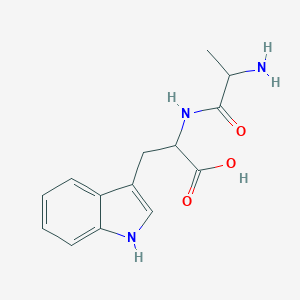

Alanyltryptophan

Description

L-Alanyl-L-tryptophan has been reported in Streptomyces sparsus with data available.

Structure

3D Structure

Properties

CAS No. |

16305-75-2 |

|---|---|

Molecular Formula |

C14H17N3O3 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

WUGMRIBZSVSJNP-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+] |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

melting_point |

230 °C |

Other CAS No. |

16305-75-2 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: L-Alanyl-L-tryptophan (CAS 16305-75-2)

The following technical guide details the properties, mechanisms, and applications of L-Alanyl-L-tryptophan (CAS 16305-75-2).

High-Stability Dipeptide for Proteomics and Therapeutic Development [1]

Executive Summary

L-Alanyl-L-tryptophan (Ala-Trp) is a synthetic dipeptide comprising L-alanine and L-tryptophan.[1][2][3] It represents a critical advancement in amino acid delivery systems, overcoming the poor solubility and thermal instability often associated with free L-tryptophan.[1]

Functionally, Ala-Trp is distinct from its constituent amino acids.[1] It acts as a potent non-competitive inhibitor of Angiotensin-1 Converting Enzyme (ACE) with an IC50 of 6.4 µM, positioning it as a scaffold of interest for cardiovascular research.[1] In cosmetic and cell culture applications, it serves as a high-bioavailability reservoir for tryptophan, essential for protein synthesis and metabolic regulation.[1]

Physicochemical Characterization

Unlike free tryptophan, which is hydrophobic and prone to degradation, the alanyl-substitution at the N-terminus alters the solvation shell, improving stability in aqueous formulations.[1]

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Registry Number | 16305-75-2 |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₁₄H₁₇N₃O₃ |

| Molecular Weight | 275.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents.[1][2][3] |

| pKa Values (Est.) | |

| Melting Point | ~230°C (Decomposes) |

| Stability | Stable at room temperature.[1] Hydrolyzes in strong acid (6N HCl, 110°C) or base.[1] |

Mechanisms of Action

The biological utility of Ala-Trp is defined by two primary mechanisms: direct enzymatic inhibition and metabolic precursor delivery.[1]

Non-Competitive ACE Inhibition

Ala-Trp binds to the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] Unlike competitive inhibitors that fight for the active site, Ala-Trp exhibits non-competitive inhibition , meaning it binds to an allosteric site on the enzyme. This reduces the Vmax of the reaction without significantly altering the Km for the substrate (Angiotensin I).

Key Metric:

-

IC50: 6.4 µM[1]

-

Mechanism: Allosteric modulation preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

Enhanced Tryptophan Delivery (Solubility Vector)

Free L-tryptophan has limited solubility (~11.4 g/L at 25°C).[1] The peptide bond in Ala-Trp introduces polarity and disrupts the crystal lattice energy of the indole ring, significantly enhancing solubility. Once absorbed, intracellular peptidases (e.g., PEPT1 transporters in the intestine or skin) rapidly hydrolyze the peptide bond, releasing free tryptophan for:

-

Serotonin Synthesis: Precursor for 5-HT.[1]

-

Kynurenine Pathway: Modulation of immune response.[4]

-

Protein Synthesis: Essential amino acid incorporation.

Visualization: ACE Inhibition Pathway

Figure 1: Mechanism of non-competitive ACE inhibition by L-Alanyl-L-tryptophan, preventing the formation of the vasoconstrictor Angiotensin II.[1]

Synthesis & Manufacturing Protocols

While enzymatic synthesis is possible (using proteases like papain in reverse hydrolysis), chemical synthesis remains the standard for high-purity (>99%) research and pharmaceutical grades to avoid protein contamination.[1]

Protocol: Solution-Phase Synthesis (Boc Strategy)

This method is preferred for scalability over solid-phase synthesis (SPPS) for simple dipeptides.[1]

-

Activation: React N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) at -15°C in THF. This forms the mixed anhydride.

-

Coupling: Add L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl) to the reaction mixture. The mixed anhydride reacts with the amine of Trp to form Boc-Ala-Trp-OMe.[1]

-

Deprotection (N-terminal): Treat with Trifluoroacetic acid (TFA) or HCl/Dioxane to remove the Boc group.[1]

-

Hydrolysis (C-terminal): Treat the ester with dilute NaOH or LiOH in methanol/water to yield the free acid H-Ala-Trp-OH.

-

Purification: Recrystallization from water/ethanol or preparative HPLC.

Figure 2: Chemical synthesis workflow via mixed anhydride coupling.

Analytical Characterization Protocol

To validate the identity and purity of CAS 16305-75-2, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] The tryptophan moiety allows for sensitive UV detection.

HPLC Method: Purity & Identity[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (specific for Indole ring) and 214 nm (peptide bond).

-

Temperature: 25°C.

-

Expected Retention: Ala-Trp will elute after free Alanine but before free Tryptophan due to the polarity of the peptide bond relative to the hydrophobic indole side chain of free Trp.

Applications in Drug Development & Cosmetics[1]

Pharmaceutical Research[1][5]

-

Hypertension: Used as a lead compound for designing peptidomimetic ACE inhibitors. Its specific IC50 (6.4 µM) serves as a benchmark for structure-activity relationship (SAR) studies.[1]

-

Peptide Stability: Used as a model dipeptide to study enzymatic degradation rates in simulated gastric/intestinal fluids.

Cosmeceuticals[1][6]

-

Bioavailable Nutrition: In anti-aging formulations, Ala-Trp provides a stable source of tryptophan, which is a precursor to serotonin and melatonin.[1] This is theorized to support "skin wellness" and combat stress-induced aging, although clinical claims often require substantiation.[1]

-

Solubility: Allows for the inclusion of tryptophan benefits in aqueous serums where free tryptophan would precipitate.

References

-

PubChem. (2025).[3] L-Alanyl-L-tryptophan (CID 85362).[1] National Library of Medicine. [Link][1]

-

ResearchGate. (2017). ACE Inhibitory Activity of Peptides: Methodology and IC50 Determination. [Link]

Sources

Technical Guide: Physicochemical Characterization of Alanyltryptophan (Ala-Trp)

This guide details the physicochemical characterization of Alanyltryptophan (Ala-Trp) , a dipeptide of significant interest in proteomics, nutrition, and pharmaceutical formulation. It is structured to provide researchers with actionable data, theoretical grounding, and validated experimental protocols.

Executive Summary: Core Physicochemical Metrics

| Property | Value / Descriptor |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

| Common Name | L-Alanyl-L-tryptophan (Ala-Trp) |

| Molecular Formula | C₁₄H₁₇N₃O₃ |

| Molecular Weight (Average) | 275.30 g/mol |

| Monoisotopic Mass | 275.12699 Da |

| Isoelectric Point (pI) | 5.55 (Calculated via peptide-specific pKa shifts) |

| Solubility | Soluble in water; enhanced by warming or pH adjustment away from pI.[1][][3][4][5] |

| CAS Number | 16305-75-2 |

Molecular Weight Analysis

Theoretical Basis

The molecular weight of Ala-Trp is derived from the condensation of L-Alanine and L-Tryptophan, with the loss of one water molecule (dehydration synthesis).

-

Alanine (C₃H₇NO₂): 89.09 g/mol

-

Tryptophan (C₁₁H₁₂N₂O₂): 204.23 g/mol

-

Peptide Bond Formation:

Experimental Verification: Mass Spectrometry (ESI-MS)

For small peptides like Ala-Trp, Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for verification. Unlike proteins, dipeptides do not require deconvolution of multiple charge states; they typically appear as singly charged species.

Protocol 1: ESI-MS Identification

-

Objective: Confirm molecular identity via mass-to-charge ratio (

). -

Sample Preparation: Dissolve 0.1 mg Ala-Trp in 1 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid (proton source).

-

Instrument Settings:

-

Mode: Positive Ion Mode (

) -

Capillary Voltage: 3.0 kV

-

Cone Voltage: 20 V (Low voltage prevents in-source fragmentation)

-

-

Expected Results:

-

Peak: 276.13

-

Peak: 298.12

-

Peak: 551.26

-

Peak: 276.13

Isoelectric Point (pI) & Ionization Behavior[6][7][8]

The isoelectric point (pI) is the pH at which the peptide carries zero net electrical charge.[6][7][8][9] For a dipeptide like Ala-Trp, this is governed by the ionization of the N-terminal amine and the C-terminal carboxyl group. The indole nitrogen of Tryptophan is not basic (pKa > 16) and does not contribute to the charge profile in aqueous solution.

Theoretical Calculation

While free amino acids have specific pKa values, peptide bond formation shifts these values. The N-terminus becomes less basic (lower pKa) and the C-terminus becomes less acidic (higher pKa) compared to their free forms.

-

N-terminal

(Ala): -

C-terminal

(Trp):

Note: If calculated using free amino acid averages (less accurate for peptides), the value would be approx. 5.95.

Visualization: Zwitterionic Equilibrium

The following diagram illustrates the protonation states of Ala-Trp across the pH scale.

Figure 1: Ionization equilibrium of this compound. The molecule is least soluble at the Zwitterionic state (pH ~5.55).

Experimental Determination: Potentiometric Titration

For dipeptides, Gel Isoelectric Focusing (IEF) is often unsuitable due to rapid diffusion of small molecules. Potentiometric Titration is the most accurate method.

Protocol 2: Potentiometric Determination of pI

-

Reagents: 0.1 M HCl, 0.1 M NaOH, degassed deionized water (to prevent carbonate formation).

-

Setup: Calibrated pH meter with temperature compensation probe.

-

Procedure:

-

Dissolution: Dissolve 50 mg of Ala-Trp in 20 mL degassed water.

-

Acidification: Add HCl to lower pH to ~2.0 (fully protonated state).

-

Titration: Titrate with 0.1 M NaOH in 10 µL increments. Record pH after stabilization.

-

Data Analysis: Plot pH vs. Volume of NaOH.

-

Calculation: Identify the two inflection points (

and

-

Solubility & Stability Implications

-

Solubility Profile: Ala-Trp is generally soluble in water.[3] However, solubility is lowest at the pI (pH ~5.5) due to net charge neutralization, which maximizes crystal lattice energy and minimizes hydration repulsion.

-

Formulation Strategy: To maximize solubility for stock solutions, adjust the pH to < 4.0 or > 7.0 .

-

Stability: The peptide bond is stable at neutral pH. Avoid prolonged exposure to extreme heat (>50°C) at extreme pH (pH < 2 or > 10) to prevent hydrolysis back into free Alanine and Tryptophan.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman. (Standard reference for amino acid pKa shifts).

Sources

- 1. Ala-Ala-Trp | C17H22N4O4 | CID 68666378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 16305-75-2: L-Alanyl-L-tryptophan | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Structure and Stability of the Ala-Trp Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest members of the peptide family, consist of two amino acids linked by a single peptide bond.[1] Despite their small size, they play significant roles in various biological processes and are fundamental building blocks in peptide synthesis and drug development.[2] The Ala-Trp dipeptide, formed from the amino acids alanine and tryptophan, serves as a valuable model for studying peptide structure and stability due to the distinct properties of its constituent residues: the small, non-polar alanine and the large, aromatic, and environmentally sensitive tryptophan. This guide provides a comprehensive technical overview of the chemical structure and stability of Ala-Trp, offering insights for researchers in peptide chemistry, biochemistry, and pharmaceutical development.

Chemical Structure of Ala-Trp Dipeptide

The Ala-Trp dipeptide, chemically known as L-Alanyl-L-tryptophan, is a molecule of significant interest in biochemical and pharmaceutical research.[2] Its structure is defined by the covalent linkage of L-alanine and L-tryptophan residues.

Molecular Composition and Nomenclature

-

IUPAC Name: (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid[3]

-

Molecular Formula: C14H17N3O3[2]

-

Molecular Weight: 275.31 g/mol [2]

-

Common Synonyms: Ala-Trp, L-Alanyltryptophan, Alanyl-Tryptophan[3]

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | [3] |

| Molecular Formula | C14H17N3O3 | [2] |

| Molecular Weight | 275.31 g/mol | [2] |

| CAS Number | 16305-75-2 | [2] |

Key Structural Features

The structure of the Ala-Trp dipeptide is characterized by several key features that dictate its chemical and physical properties.

-

The Peptide Bond: The foundation of the dipeptide structure is the amide linkage formed between the carboxyl group of alanine and the amino group of tryptophan.[1] This condensation reaction results in the elimination of a water molecule and the formation of a rigid, planar peptide bond.[4]

-

The N-Terminus and C-Terminus: By convention, the Ala-Trp dipeptide is depicted with the alanine residue at the N-terminus (possessing a free amino group) and the tryptophan residue at the C-terminus (with a free carboxyl group).[4]

-

The Alanine Side Chain: Alanine contributes a simple and non-reactive methyl group (-CH3) as its side chain.[5][6] This small, non-polar side chain allows for conformational flexibility and contributes to the hydrophobic character of the dipeptide.[7]

-

The Tryptophan Side Chain: Tryptophan possesses a large and aromatic indole side chain, which is a unique feature among the 20 proteinogenic amino acids.[8] This indole ring is responsible for tryptophan's characteristic UV absorbance at approximately 280 nm and its susceptibility to specific chemical modifications, particularly oxidation.[9] The bulky nature of the indole group can also impose steric constraints on the dipeptide's conformation.[10]

Caption: Chemical structure of the Ala-Trp dipeptide.

Stability and Degradation of Ala-Trp Dipeptide

The stability of peptides is a critical consideration in their handling, storage, and application, particularly in pharmaceutical formulations.[11] The Ala-Trp dipeptide is susceptible to various degradation pathways, primarily influenced by the reactivity of the tryptophan residue and the lability of the peptide bond under certain conditions.

Factors Influencing Stability

-

pH: The pH of the solution can significantly impact the stability of the Ala-Trp dipeptide. Extreme pH values can catalyze the hydrolysis of the peptide bond.[3] Generally, a neutral pH is preferred for maintaining peptide integrity.[3]

-

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[3] For long-term storage, lyophilized (freeze-dried) peptides are more stable and are best kept at -20°C or lower.[3] In solution, refrigeration at 4°C is recommended to slow down degradation.[3]

-

Oxidation: The indole side chain of tryptophan is highly susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).[6] This is a major degradation pathway for tryptophan-containing peptides.

-

Light Exposure: The aromatic indole ring of tryptophan can absorb UV light, leading to photodegradation.[12] This process can involve photoionization and the formation of various degradation products.[12]

Major Degradation Pathways

Oxidation is a primary degradation route for the Ala-Trp dipeptide, targeting the electron-rich indole ring of the tryptophan residue. The reaction with various oxidizing agents, including peroxyl radicals and hydrogen peroxide, leads to a variety of degradation products.[5][7]

Key oxidation products include:

-

N-formylkynurenine (NFK): A common product resulting from the cleavage of the indole ring.[6]

-

Kynurenine (Kyn): Formed from the deformylation of NFK.[6]

-

Oxindolylalanine (Oia) and Dioxindolylalanine (DiOia): Resulting from the oxidation of the pyrrole ring of the indole moiety.[7]

-

5-hydroxytryptophan (5-OH-Trp): A hydroxylated derivative of tryptophan.[7]

Caption: Major oxidative degradation pathways of the tryptophan residue in Ala-Trp.

The peptide bond in Ala-Trp can be cleaved through hydrolysis, a reaction that is catalyzed by both acid and base.[13] This process breaks the dipeptide into its constituent amino acids, alanine and tryptophan. While generally slow at neutral pH, the rate of hydrolysis increases significantly at extreme pH values and higher temperatures.[13]

Exposure to ultraviolet (UV) radiation can induce the degradation of the tryptophan residue in Ala-Trp.[12] The indole ring absorbs UV light, which can lead to photo-oxidation and the formation of a complex mixture of photoproducts.[8][14]

Enzymatic Degradation

In biological systems, the Ala-Trp dipeptide can be susceptible to enzymatic degradation by proteases and peptidases.[1] These enzymes catalyze the hydrolysis of the peptide bond. For instance, enzymes like pepsin, which is found in the stomach, preferentially cleave peptide bonds adjacent to aromatic residues like tryptophan.[1]

Experimental Analysis of Ala-Trp Stability

A thorough assessment of the stability of the Ala-Trp dipeptide requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact dipeptide from its degradation products, allowing for accurate quantification of its degradation over time.[14] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.[5]

Step-by-Step Protocol for a Generic Stability-Indicating RP-HPLC Method:

-

Column Selection:

-

Mobile Phase Preparation:

-

Chromatographic Conditions:

-

Flow Rate: Typically 1 mL/min for a 4.6 mm ID column.[5]

-

Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).[4]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-40°C) for better reproducibility.[4]

-

Injection Volume: Typically 10-20 µL.[4]

-

-

Gradient Elution Program:

-

A gradient elution is necessary to separate the dipeptide from potential degradation products with different polarities. A typical gradient might be:

-

0-5 min: 2% B

-

5-35 min: 2-60% B (linear gradient)

-

35-40 min: 60-95% B (wash)

-

40-45 min: 95% B (wash)

-

45-50 min: 95-2% B (re-equilibration)

-

50-60 min: 2% B (re-equilibration)

-

-

This gradient should be optimized based on the separation of the Ala-Trp peak from any observed degradation peaks.[4]

-

-

Sample Preparation for Stability Study:

-

Prepare a stock solution of Ala-Trp in a relevant aqueous buffer at a known concentration.

-

Aliquot the solution into several vials.

-

Store the vials under different stress conditions (e.g., different temperatures, pH values, light exposure).

-

At specified time points, withdraw a sample, dilute it appropriately with the initial mobile phase, and inject it into the HPLC system.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact Ala-Trp dipeptide based on its retention time (confirmed with a standard).

-

Monitor the decrease in the peak area of the intact dipeptide over time.

-

Observe the appearance and increase in the peak areas of any new peaks, which represent degradation products.

-

The percentage of remaining Ala-Trp can be calculated at each time point to determine the degradation rate.

-

Caption: A general workflow for an HPLC-based stability study of Ala-Trp.

Mass Spectrometry for Degradation Product Identification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying the chemical structures of degradation products.[17]

Step-by-Step Protocol for LC-MS/MS Analysis of Degradation Products:

-

Sample Preparation:

-

Samples from the stability study showing significant degradation are used.

-

The samples may need to be desalted and concentrated to be compatible with the MS instrument. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.

-

-

LC-MS/MS System and Conditions:

-

An LC system is coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) via an electrospray ionization (ESI) source.[12]

-

The LC conditions can be similar to the HPLC stability-indicating method, but often a lower flow rate (nano-LC) is used for increased sensitivity.[17] The mobile phase may be modified to be more MS-friendly (e.g., using formic acid instead of TFA, as TFA can suppress the MS signal).[15]

-

-

Mass Spectrometry Data Acquisition:

-

The mass spectrometer is operated in full scan mode to detect the molecular ions of the intact dipeptide and its degradation products.

-

Tandem mass spectrometry (MS/MS) is then performed on the detected ions. In MS/MS, the precursor ions are isolated and fragmented (e.g., by collision-induced dissociation, CID), and the masses of the fragment ions are measured.[17]

-

-

Data Analysis and Structure Elucidation:

-

The mass difference between a degradation product and the intact Ala-Trp dipeptide provides a clue to the type of modification (e.g., a +16 Da mass shift suggests oxidation).[11]

-

The fragmentation pattern of a degradation product in the MS/MS spectrum is analyzed to determine the site of modification. For example, fragmentation of the peptide backbone will produce b- and y-type ions, and the mass shift on a particular fragment ion will indicate which amino acid residue has been modified.

-

This information is used to propose the chemical structures of the degradation products.

-

Conclusion

The Ala-Trp dipeptide, with its simple yet informative structure, provides a valuable system for understanding the fundamental principles of peptide chemistry and stability. Its susceptibility to degradation, particularly through the oxidation of the tryptophan residue, highlights the importance of careful handling and formulation development for tryptophan-containing peptides. The analytical methodologies outlined in this guide, centered on HPLC and mass spectrometry, provide a robust framework for researchers to assess the stability of Ala-Trp and other peptides, ensuring their quality and efficacy in research and therapeutic applications.

References

-

Alanine Overview, Structure & Formula - Lesson - Study.com. (n.d.). Retrieved from [Link]

-

Alanine: Structure and Applications - JPT Peptide Technologies. (n.d.). Retrieved from [Link]

-

Alanine - Wikipedia. (n.d.). Retrieved from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]

-

Characterization of Ultraviolet Photoreactions in Therapeutic Peptides by Femtosecond Laser Catalysis and Mass Spectrometry | ACS Omega. (2019, August 23). Retrieved from [Link]

-

Studies on the photodegradation of tryptophan. (n.d.). Retrieved from [Link]

-

The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC. (2020, November 20). Retrieved from [Link]

-

Tryptophan: Structure, Functions & Sources Explained - Vedantu. (n.d.). Retrieved from [Link]

-

Ala-Trp | C14H17N3O3 | CID 85362 - PubChem. (n.d.). Retrieved from [Link]

-

Sample preparation for Mass spectrometric analysis - G-Biosciences. (2018, December 4). Retrieved from [Link]

-

Sample preparation in mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

-

Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Publishing. (2016, June 8). Retrieved from [Link]

-

Mass Spectrometry in Peptide and Protein Analysis - Mabion. (n.d.). Retrieved from [Link]

-

Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST. (2018, March 1). Retrieved from [Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). Retrieved from [Link]

-

Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC. (n.d.). Retrieved from [Link]

-

HPLC Purification of Peptides | Protocols.io. (2016, December 30). Retrieved from [Link]

-

HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13). Retrieved from [Link]

-

Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. (n.d.). Retrieved from [Link]

-

Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC. (n.d.). Retrieved from [Link]

-

2.11: Peptide Hydrolysis - Chemistry LibreTexts. (2023, May 3). Retrieved from [Link]

Sources

- 1. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. biovera.com.au [biovera.com.au]

- 5. renyi.hu [renyi.hu]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. massspec.unm.edu [massspec.unm.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. biovera.com.au [biovera.com.au]

- 13. chemcoplus.co.jp [chemcoplus.co.jp]

- 14. hplc.eu [hplc.eu]

- 15. protocols.io [protocols.io]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

Optimizing Tryptophan Delivery: The Physicochemical and Bioprocessing Superiority of Alanyltryptophan

Executive Summary

In high-density mammalian cell culture (e.g., CHO, HEK293), Tryptophan (Trp) presents a dual bottleneck: it is sparingly soluble (~11.4 g/L in water) and chemically unstable, prone to oxidation that generates inhibitory byproducts (e.g., formylkynurenine) and media discoloration.[1]

L-Alanyl-L-Tryptophan (Ala-Trp) serves as a "physiochemical trojan horse."[1][2][3] By coupling the hydrophobic tryptophan residue to a highly soluble alanine via a peptide bond, we fundamentally alter the thermodynamics of dissolution. This guide details the mechanistic superiority of Ala-Trp, contrasting its behavior in water versus complex cell culture media, and provides actionable protocols for its integration into concentrated feeds.

Part 1: The Physicochemical Paradox

The Thermodynamics of Solubility

To understand why Ala-Trp outperforms free L-Trp, we must look at the crystal lattice energy.[2] L-Tryptophan possesses a large, hydrophobic indole side chain.[3] In its solid state, strong

L-Alanyl-L-Tryptophan disrupts this packing.[1][2][3] The addition of the alanyl group introduces:

-

Steric Bulk: Prevents the tight stacking of indole rings.

-

Increased Polarity: The peptide bond adds a dipole moment, and the zwitterionic termini (

and

Mechanism of Dissolution

The following diagram illustrates the energetic barrier difference between dissolving free Trp and Ala-Trp.

Figure 1: Comparative thermodynamics of dissolution.[1][3] Ala-Trp lowers the activation energy required to break the crystal lattice.

Part 2: Solubility in Water vs. Cell Culture Media

The "Salting Out" Effect in Media

While Ala-Trp is highly soluble in pure water, cell culture media (e.g., DMEM, chemically defined feeds) presents a hostile environment for solubility due to high ionic strength and common ion effects.

-

In Water: Water molecules are freely available to solvate the dipeptide.

-

In Media: High concentrations of salts (NaCl, KCl) and other amino acids compete for water molecules. This often reduces the solubility of free amino acids. However, Ala-Trp retains high solubility because its solvation is driven by the peptide backbone's hydrogen bonding capabilities, which are less sensitive to ionic strength than the hydrophobic hydration required for the indole ring of free Trp.

Quantitative Comparison

The table below summarizes the solubility limits. Note that while free Trp hits a "hard wall" at ~11 g/L, Ala-Trp can often be dissolved at concentrations exceeding 50 g/L, facilitating the creation of super-concentrated neutral pH feeds.

| Parameter | L-Tryptophan (Free) | L-Alanyl-L-Tryptophan (Dipeptide) | Impact on Bioprocess |

| Solubility (Water, 25°C) | ~11.4 g/L | > 100 g/L (Est.)* | Allows highly concentrated stock solutions.[1][2][3] |

| Solubility (Media, 37°C) | < 10 g/L (Risk of precipitation) | High Stability | Prevents feed tank precipitation.[1][3] |

| pH Requirement | Requires Acid/Base for high conc.[1][3] | Soluble at Neutral pH | Eliminates pH spikes in bioreactor upon feeding.[3] |

| Chemical Stability | Low (Oxidizes to Brown pigments) | High (Peptide bond stabilizes) | Reduces "brown media" and toxic byproducts.[1][2][3] |

*Note: Exact solubility varies by specific crystal form, but dipeptides of hydrophobic amino acids consistently exhibit >10-fold solubility increases (e.g., Ala-Tyr vs Tyr).[2]

Part 3: Cellular Uptake and Metabolism

Using Ala-Trp is not just about solubility; it alters the route of entry into the cell.

-

Transport: Free Trp enters via System L transporters (e.g., LAT1), which are often saturated by other large neutral amino acids (Leucine, Phenylalanine).

-

Bypass: Ala-Trp is a substrate for PEPT1/PEPT2 (SLC15A1/A2) , high-capacity peptide transporters.[1][2][3] This bypasses the competitive bottleneck at the amino acid transporter level.

-

Hydrolysis: Once inside the cytosol, ubiquitous cytosolic peptidases rapidly hydrolyze the peptide bond, releasing free Alanine and Tryptophan for protein synthesis.

Figure 2: Metabolic pathway differences.[1][2][3] Ala-Trp utilizes the non-competitive PEPT1 route, ensuring Trp availability even when LAT1 is saturated.[2]

Part 4: Experimental Protocols

Protocol A: Comparative Solubility Profiling (Turbidimetric)

Objective: To determine the precise solubility limit of Ala-Trp in your specific proprietary feed medium.[1][2][3]

Reagents:

Workflow:

-

Preparation: Aliquot 10 mL of media into 50 mL Falcon tubes.

-

Stepwise Addition:

-

Incubation: Vortex vigorously and incubate at 25°C (or 37°C) for 30 minutes to ensure equilibrium.

-

Measurement: Measure turbidity (NTU) or Absorbance at 600nm.

-

Validation: Filter the saturated supernatant (0.22 µm) and analyze via HPLC to confirm the dissolved concentration.

Protocol B: Neutral pH Feed Formulation

Objective: Prepare a 50X concentrated feed supplement without pH shock.

-

Calculation: Target 50 mM Trp equivalent.

-

Dissolution:

-

Verification: Check pH. Unlike free Trp which may require NaOH to dissolve at high concentrations, Ala-Trp solutions typically remain near neutral (pH 6.0–7.5).[1][2][3]

Figure 3: Operational workflow for feed preparation. Ala-Trp simplifies the process by eliminating pH adjustment steps.[1][2][3]

References

-

Solubility of L-Tryptophan in Water. (2025). Dora Agri-Tech.[1][2][3] Retrieved from [Link]

-

Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). National Institutes of Health (PMC).[1][3] Retrieved from [Link]

Sources

Biological Function of Alanyltryptophan in Mammalian Cells

This guide details the biological function, transport mechanisms, and experimental utility of L-Alanyl-L-Tryptophan (Ala-Trp) in mammalian cells.[1] It is structured to provide researchers with a mechanistic understanding of why this dipeptide is utilized as a superior delivery vector for Tryptophan in cell culture and therapeutic modeling.

Content Type: Technical Guide | Audience: Researchers & Drug Developers

Executive Summary: The Dipeptide Advantage

Alanyltryptophan (Ala-Trp) is a synthetic dipeptide composed of L-alanine and L-tryptophan.[1] In mammalian cell biology, its primary function is to serve as a highly stable, soluble precursor for Tryptophan .

While free L-Tryptophan is an essential amino acid, it is chemically labile—prone to photo-oxidation and degradation into toxic byproducts (e.g., formylkynurenine, ammonia) in liquid media. Ala-Trp overcomes these physicochemical limitations.[1] It is actively transported into cells via specific oligopeptide transporters (PEPT1/PEPT2) and rapidly hydrolyzed by cytosolic peptidases, releasing free Tryptophan for protein synthesis, metabolic signaling, and antioxidant defense.

Physicochemical Properties & Stability

Before understanding the biological uptake, it is critical to understand why Ala-Trp is used over free Tryptophan in advanced applications.

| Feature | L-Tryptophan (Free AA) | L-Alanyl-L-Tryptophan (Dipeptide) |

| Solubility (H₂O) | Low (~11 mg/mL at 25°C) | High (>100 mg/mL) |

| Oxidative Stability | Poor (forms photo-oxidation products) | High (Steric protection of indole ring) |

| Thermal Stability | Degrades during autoclaving | Stable (Suitable for heat sterilization) |

| Cellular Uptake | System L (LAT1/LAT2) - Competitive | PEPT1/PEPT2 - High Capacity |

Cellular Uptake Mechanism: The PEPT System

Unlike free amino acids which rely on System L transporters (LAT1/SLC7A5) and compete heavily with Leucine and Phenylalanine, Ala-Trp utilizes the Proton-Coupled Oligopeptide Transporter (POT) family. This provides a "bypass" mechanism to load cells with Tryptophan even when System L is saturated.

Transporter Specificity[1]

-

PEPT1 (SLC15A1): High-capacity, low-affinity transporter.[1] Predominantly expressed in intestinal enterocytes (apical membrane) and kidney proximal tubules.

-

PEPT2 (SLC15A2): High-affinity, low-capacity transporter.[1] Expressed in the kidney, lung, mammary gland, and choroid plexus (brain).

Transport Kinetics

The transport is electrogenic and proton-dependent. The inward proton gradient (

Mechanism:

-

Binding: Ala-Trp binds to the extracellular pocket of PEPT1/2.

-

Translocation: Cotransport of

and Ala-Trp induces a conformational change (outward-facing to inward-facing).[1] -

Release: Ala-Trp is released into the cytosol.[1]

-

Recycling: The transporter resets; intracellular protons are exported via the

exchanger (NHE) to maintain pH homeostasis.

Visualization of Transport Pathway

The following diagram illustrates the parallel uptake pathways of Free Trp vs. Ala-Trp and the intracellular fate.

Figure 1: Dual-pathway uptake mechanism.[1] Ala-Trp bypasses the competitive System L (LAT1) transporter via PEPT1/2, ensuring efficient intracellular Tryptophan delivery.[1]

Intracellular Metabolism & Biological Effects

Once inside the cell, Ala-Trp does not function as a signaling molecule itself. It acts as a pro-nutrient .

Enzymatic Hydrolysis

The peptide bond is rapidly cleaved by non-specific cytosolic dipeptidases (e.g., Cytosol nonspecific dipeptidase , PM20D1 , or Leucine aminopeptidase ).

-

Reaction:

[1] -

Kinetics: Hydrolysis is instantaneous relative to transport, meaning the rate-limiting step is uptake (transport), not cleavage.

Downstream Biological Activities

The released Tryptophan drives three critical biological cascades:

-

mTORC1 Activation & Anabolism:

-

Tryptophan is an essential amino acid sensed by the SAMTOR or CASTOR sensors upstream of mTORC1.

-

Effect: Promotes protein translation and inhibits autophagy. Ala-Trp is effective in restarting proliferation in starved cells due to the rapid surge in intracellular Trp.

-

-

Antioxidant Defense (Indirect):

-

While Ala-Trp is stable extracellularly, the released Trp and its metabolites (e.g., 3-hydroxyanthranilic acid) have radical scavenging properties.[1]

-

Note: Unlike Thiol-containing peptides (like Glutathione), Ala-Trp is not a direct redox buffer but prevents the formation of extracellular oxidative stressors (like ammonia from degraded Trp) in the culture media.[1]

-

-

Immunomodulation (IDO Pathway):

-

In immune cells (macrophages/dendritic cells), Trp is the substrate for Indoleamine 2,3-dioxygenase (IDO1) .

-

Effect: High intracellular Trp supports T-cell proliferation.[1] Conversely, rapid depletion (metabolism to Kynurenine) induces immunosuppression. Ala-Trp supplementation can sustain T-cell viability in high-density cultures where free Trp is exhausted.[1]

-

Experimental Protocols

Protocol: Evaluating Ala-Trp Stability in Media

This protocol validates the stability of Ala-Trp compared to free Tryptophan under cell culture conditions (37°C, pH 7.4).[1]

Materials:

Workflow:

-

Preparation: Prepare 10 mM stock solutions of Trp and Ala-Trp. Dilute to 1 mM in HEPES buffer.

-

Incubation: Aliquot into sterile tubes. Incubate at 37°C. Expose one set to ambient light and one set to dark.

-

Sampling: Collect samples at T=0, 24h, 48h, 72h, and 7 days.

-

Analysis: Inject 10 µL into HPLC (C18 Column).

-

Mobile Phase: 10% Acetonitrile / 90% Water (+0.1% TFA).[1]

-

-

Calculation: Plot % Recovery vs. Time.

Protocol: Competitive Uptake Assay (PEPT1 Activity)

To verify if your cells express functional PEPT transporters using Ala-Trp as a probe.[1]

-

Seeding: Seed cells (e.g., Caco-2 or CHO) in 24-well plates.

-

Starvation: Wash cells with HBSS (free of amino acids) to deplete intracellular pools.

-

Treatment:

-

Incubation: 15 minutes at 37°C.

-

Termination: Wash 3x with ice-cold PBS. Lyse cells.

-

Quantification: Measure intracellular Tryptophan via HPLC or fluorescence assay.

-

Interpretation: If Group B shows significantly lower Trp levels than Group A, uptake is mediated by PEPT1/2 (since Gly-Sar specifically competes for these transporters).[1]

-

References

-

Adibi, S. A. (2003). Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(5), G779-G788.[1] Link[1]

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

-

Grimble, G. K. (1994). The significance of peptides in clinical nutrition. Annual Review of Nutrition, 14(1), 419-447.[1] Link[1]

-

Furst, P. (2001). New developments in glutamine and peptide delivery in the critically ill. Current Opinion in Clinical Nutrition & Metabolic Care, 4(1), 29-38.[1] Link

-

Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology, 13(6), 881-887.[1] Link

-

Evonik Health Care. (2021).[1] Optimizing the stability and solubility of cell culture media ingredients (cQrex® Peptides). Evonik Industries. Link[1]

Sources

- 1. Ala-Trp | C14H17N3O3 | CID 85362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The effect of L-tryptophan on the food intake, rectal temperature, and blood metabolic parameters of 7-day-old chicks during feeding, fasting, and acute heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Thermodynamic Stability of Alanyltryptophan Dipeptide

Introduction

In the landscape of pharmaceutical and biotechnological research, the stability of peptides is a cornerstone of therapeutic efficacy and formulation development. Among these, dipeptides represent fundamental building blocks whose thermodynamic properties provide critical insights into the behavior of larger, more complex protein structures. This guide focuses on the alanyltryptophan (Ala-Trp) dipeptide, a molecule of significant interest due to the combined hydrophobic characteristics of alanine and the aromatic nature of tryptophan.[1]

This document provides a comprehensive exploration of the thermodynamic stability of this compound. We will delve into the theoretical underpinnings of its stability, detail experimental methodologies for its characterization, and discuss the implications of these findings for researchers, scientists, and drug development professionals. The aim is to furnish a technical and practical framework for understanding and manipulating the stability of this dipeptide, and by extension, other peptide-based therapeutics.

I. Theoretical Framework of Dipeptide Stability

The thermodynamic stability of a dipeptide in solution is governed by the Gibbs free energy change (ΔG) associated with its folded or associated state versus its unfolded or dissociated state. This is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the fundamental equation:

ΔG = ΔH - TΔS

For this compound, several key molecular interactions contribute to its overall thermodynamic profile:

-

Intramolecular Interactions: Hydrogen bonding within the peptide backbone and between the side chains and the backbone can significantly influence conformational preferences and stability. The indole ring of tryptophan can participate in π-π stacking and cation-π interactions, further stabilizing specific conformations.

-

Solvation and Hydrophobic Effects: The alanine residue provides hydrophobicity, while the tryptophan residue contributes both aromatic and polar characteristics.[1] The interplay of these residues with the surrounding solvent (typically water) is a major determinant of stability. The hydrophobic effect, driven by the entropic gain of water molecules released from the nonpolar surfaces of the peptide, favors compact or aggregated structures.

-

Electrostatic Interactions: The N-terminus and C-terminus of the dipeptide, as well as the ionizable groups in the side chains (though not present in Ala or Trp), can carry charges depending on the pH of the solution. Electrostatic repulsions or attractions can either destabilize or stabilize the dipeptide's structure.

Factors Influencing Thermodynamic Stability

The thermodynamic stability of this compound is not static but is profoundly influenced by its environment. Key external factors include:

-

pH: Extreme pH levels can lead to the hydrolysis of the peptide bond, chemically degrading the dipeptide.[1] Furthermore, pH changes alter the ionization state of the terminal amino and carboxyl groups, thereby modifying electrostatic interactions and overall stability.[2][3] The solubility of tryptophan, a component of the dipeptide, is also known to be pH-dependent, exhibiting a "U" shaped curve with the lowest solubility at its isoelectric point.[4]

-

Temperature: Temperature directly impacts the TΔS term in the Gibbs free energy equation. For many biomolecules, an increase in temperature can lead to denaturation or unfolding.[5] The thermal stability of peptides is often characterized by a melting temperature (Tm), the temperature at which 50% of the molecules are in a denatured state.[3][6]

-

Solvent Composition: The nature of the solvent and the presence of co-solutes or excipients can significantly alter the stability of the dipeptide. For instance, chaotropic agents can destabilize the structure, while certain salts or osmolytes can have a stabilizing effect.

II. Experimental Determination of Thermodynamic Parameters

A robust understanding of this compound's stability necessitates empirical measurement of its thermodynamic parameters. Several biophysical techniques are routinely employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the heat changes that occur in a sample as a function of temperature.[6][7] It is widely used to determine the thermal stability of proteins and peptides.[3][6][7][8][9]

Core Principles of DSC for Dipeptide Analysis

When a solution of this compound is heated in a DSC instrument, the dipeptide will undergo conformational changes, eventually leading to unfolding or denaturation. This process is typically endothermic, as energy is required to break the non-covalent interactions that stabilize the native state.[6] The DSC instrument measures this heat absorption as a change in heat capacity (ΔCp). The resulting thermogram, a plot of heat capacity versus temperature, provides several key thermodynamic parameters:

-

Melting Temperature (Tm): The temperature at the peak of the thermogram, representing the point of maximum heat absorption and the temperature at which half of the dipeptides are unfolded.[6] A higher Tm indicates greater thermal stability.[6]

-

Enthalpy of Unfolding (ΔH): The area under the unfolding peak, which quantifies the total heat absorbed during the unfolding process.[6][7]

-

Change in Heat Capacity (ΔCp): The difference in heat capacity between the folded and unfolded states.[6][7]

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: Prepare a solution of this compound of known concentration in the desired buffer. A matched buffer solution is used as a reference.

-

Instrument Setup: Load the sample and reference solutions into the DSC cells. Equilibrate the system at a starting temperature well below the expected Tm.

-

Thermal Scan: Heat the sample and reference cells at a constant scan rate (e.g., 1°C/min).

-

Data Acquisition: Record the differential heat flow between the sample and reference cells as a function of temperature.

-

Data Analysis: After baseline subtraction, the resulting thermogram is analyzed to determine Tm, ΔH, and ΔCp.

Caption: Workflow for ITC analysis of this compound self-association.

Spectroscopic Techniques

Spectroscopic methods, such as Circular Dichroism (CD) and Fluorescence Spectroscopy, provide complementary information about the conformational stability of this compound.

-

Circular Dichroism (CD) Spectroscopy: Far-UV CD is sensitive to the secondary structure of peptides. Thermal or chemical denaturation can be monitored by observing the change in the CD signal as a function of temperature or denaturant concentration.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the tryptophan residue is highly sensitive to its local environment. [3][10]Changes in the fluorescence emission spectrum (e.g., a shift in the emission maximum) can be used to monitor conformational changes and unfolding.

III. Computational Approaches to Stability Analysis

In conjunction with experimental methods, computational modeling provides valuable atomistic insights into the factors governing dipeptide stability.

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound in solution. [11]By simulating the system over time, one can identify preferential conformations and calculate the free energy differences between different states.

-

Quantum Chemical Calculations: These methods can provide highly accurate calculations of the intramolecular energies of different dipeptide conformations, helping to elucidate the contributions of various non-covalent interactions to overall stability.

IV. Degradation Pathways and Kinetic Stability

Beyond thermodynamic stability, the kinetic stability of this compound is also a critical consideration, particularly for pharmaceutical applications. This refers to the rate at which the dipeptide degrades chemically over time.

Common Degradation Pathways

-

Hydrolysis: Cleavage of the peptide bond, often catalyzed by acid or base. [1]* Oxidation: The indole side chain of tryptophan is susceptible to oxidation, which can lead to a variety of degradation products. [12]* Diketopiperazine Formation: Intramolecular cyclization can occur, particularly under certain pH and temperature conditions, to form a cyclic dipeptide. [13][14] The rates of these degradation reactions can be determined using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent dipeptide and the appearance of degradation products over time under various storage conditions. [14]The Arrhenius equation can then be used to model the temperature dependence of the degradation rate and predict shelf-life. [15]

V. Implications for Drug Development

A thorough understanding of the thermodynamic stability of this compound has several important implications for drug development:

-

Formulation Development: Knowledge of the conditions that maximize stability (e.g., optimal pH, temperature, and excipients) is crucial for developing stable and effective pharmaceutical formulations.

-

Predictive Modeling: The thermodynamic data for a simple dipeptide can contribute to the development of more accurate predictive models for the stability of larger, more complex peptides and proteins.

-

Lead Optimization: In the context of peptide-based drug discovery, understanding the stability of different dipeptide sequences can guide the selection and optimization of lead candidates with improved stability profiles.

Conclusion

The thermodynamic stability of the this compound dipeptide is a multifaceted property governed by a delicate balance of intramolecular and intermolecular forces, and heavily influenced by environmental conditions. A comprehensive characterization of this stability requires a synergistic approach, combining robust experimental techniques like DSC and ITC with insightful computational modeling. For researchers and professionals in the pharmaceutical and biotechnology sectors, a deep understanding of these principles and methodologies is not merely academic but is fundamental to the successful development of safe, stable, and efficacious peptide-based therapeutics.

References

-

Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed. [Link]

-

Side-chain polarity modulates the intrinsic conformational landscape of model dipeptides - University of Cambridge. [Link]

-

Exploration of the Thermodynamic Parameters of Glycine, Alanine, and Their Dipeptides as a Function of Temperature (278.15–323.15 K) | Journal of Chemical & Engineering Data - ACS Publications. [Link]

-

Solvated alanine dipeptide - Thermodynamics and kinetics datasets: Project Home - SimTK. [Link]

-

Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA - PMC. [Link]

-

Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - ResearchGate. [Link]

-

Conformational free energy of hydration for the alanine dipeptide: thermodynamic analysis | The Journal of Physical Chemistry - ACS Publications. [Link]

-

Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents - PMC - NIH. [Link]

-

Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation - PubMed Central. [Link]

-

Energy landscapes and heat capacity signatures for peptides correlate with phase separation propensity | QRB Discovery - Cambridge University Press & Assessment. [Link]

-

Thermodynamics of lipid–peptide interactions - CORE. [Link]

-

A Thermodynamic Study on the Interaction between RH-23 Peptide and DMPC-Based Biomembrane Models - MDPI. [Link]

-

(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]

-

Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development - ACS Publications. [Link]

-

Gold Nanoparticle Aggregation Pathways Probed by Evanescent Wave Cavity Ringdown Spectroscopy: The Role of Guanidine Hydrochloride and l-Tryptophan - PubMed. [Link]

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific. [Link]

-

Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides - ResearchGate. [Link]

-

Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems - PMC. [Link]

-

Ala-Trp | C14H17N3O3 | CID 85362 - PubChem - NIH. [Link]

-

Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation - ResearchGate. [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH. [Link]

-

Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase - PubMed. [Link]

-

Label-Free Analysis of Protein Aggregation and Phase Behavior - PubMed. [Link]

-

(PDF) Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K - ResearchGate. [Link]

-

L-Theanine Amino Acid Thermo-Oxidative Degradation Kinetics in Low pH Formulations for Shelf-Life Prediction Using the Arrhenius Equation. [Link]

-

Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein - PubMed. [Link]

-

Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20 - PubMed. [Link]

-

(PDF) Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. [Link]

-

Kinetic Analysis of Protein Stability Reveals Age-Dependent Degradation - PubMed. [Link]

-

Kinetics of diketopiperazine formation using model peptides - PubMed. [Link]

-

A Thermodynamic Model for Interpreting Tryptophan Excitation-Energy-Dependent Fluorescence Spectra Provides Insight Into Protein Conformational Sampling and Stability - Frontiers. [Link]

Sources

- 1. CAS 16305-75-2: L-Alanyl-L-tryptophan | CymitQuimica [cymitquimica.com]

- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atascientific.com.au [atascientific.com.au]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Label-Free Analysis of Protein Aggregation and Phase Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

Alanyltryptophan as a Potent In Vitro Antioxidant: A Technical Guide for Researchers

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions.[1][2][3] This has spurred significant interest in the identification and characterization of novel antioxidant compounds. Among these, bioactive peptides derived from natural sources are gaining prominence. This technical guide provides an in-depth exploration of the dipeptide L-Alanyl-L-tryptophan (Ala-Trp), detailing its mechanisms of action and providing validated, step-by-step in vitro protocols for the comprehensive evaluation of its antioxidant properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the antioxidant potential of tryptophan-containing peptides.

Introduction: The Role of Peptides in Combating Oxidative Stress

Reactive oxygen species (ROS), such as the superoxide anion and hydroxyl radical, are natural byproducts of cellular metabolism.[1][4] While they play roles in cellular signaling, their overproduction leads to oxidative stress, causing damage to vital biomolecules including lipids, proteins, and nucleic acids.[4][5] The body possesses endogenous antioxidant systems, but external sources of antioxidants are crucial for maintaining redox balance.[1][2]

Bioactive peptides, short chains of amino acids, have emerged as a significant class of antioxidants.[6] Their activity is largely dictated by their amino acid composition and sequence.[6][7] The dipeptide Alanyltryptophan (Ala-Trp), composed of L-alanine and L-tryptophan, is of particular interest.[8][9] The antioxidant potential of Ala-Trp is hypothesized to stem primarily from its C-terminal tryptophan residue. The indole ring of tryptophan is an effective hydrogen/electron donor, a key characteristic for scavenging free radicals.[6][10]

This guide will dissect the primary mechanisms of Ala-Trp's antioxidant action and provide robust protocols for their in vitro validation.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of Ala-Trp can be attributed to two principal mechanisms: direct radical scavenging and metal ion chelation.

Direct Radical Scavenging

The cornerstone of Ala-Trp's antioxidant activity is the ability of the tryptophan indole ring to donate a hydrogen atom to neutralize highly reactive free radicals, converting them into more stable, non-harmful molecules.[6][11] This process is fundamental to quenching radicals like DPPH• and ABTS•+, which are the basis of common in vitro assays. The resonance stability of the resulting tryptophanyl radical contributes to its efficacy.[11]

Metal Ion Chelation

Transition metals, such as ferrous iron (Fe²⁺), can catalyze the formation of the highly damaging hydroxyl radical via the Fenton reaction. Peptides can act as "preventive" antioxidants by chelating these metal ions, rendering them redox-inactive. The carboxyl and amino groups in the peptide backbone, along with side-chain functionalities, can coordinate with metal ions, sequestering them and preventing their participation in radical-generating reactions.[12][13]

The following diagram illustrates the relationship between these mechanisms and the corresponding in vitro assays used for their evaluation.

Caption: Relationship between Ala-Trp's antioxidant mechanisms and corresponding assays.

Standardized In Vitro Assay Protocols

This section provides detailed, self-validating protocols for quantifying the antioxidant capacity of this compound. For each assay, the inclusion of a positive control (e.g., Trolox, Ascorbic Acid, or EDTA) is mandatory for benchmarking and validating results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow non-radical form, DPPH-H, is monitored by a decrease in absorbance at 517 nm.[14]

-

Rationale for Experimental Choices: Methanol or ethanol is used as the solvent because DPPH is readily soluble in it. The 30-minute incubation period allows the reaction to reach a steady state.[15] Ascorbic acid or Trolox is used as a standard to provide a benchmark for scavenging activity.

Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

-

Ala-Trp Samples: Prepare a stock solution of Ala-Trp in a suitable buffer (e.g., phosphate buffer, pH 7.4) and create a series of dilutions (e.g., 0.01 to 2.0 mg/mL).

-

Positive Control: Prepare a similar dilution series of Trolox or Ascorbic Acid.

-

-

Assay Procedure (96-well plate format):

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100[15]

-

Plot the % scavenging against the concentration of Ala-Trp and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The reduction of ABTS•+ by the antioxidant is measured as a decrease in absorbance, typically at 734 nm.[18][19]

-

Rationale for Experimental Choices: The ABTS radical is generated using potassium persulfate, which ensures a complete and stable formation of the radical cation over 12-16 hours.[19] The radical solution is then diluted to a standardized absorbance (0.70 ± 0.02) to ensure assay consistency.[19] This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[19]

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of Ala-Trp sample (or positive control, e.g., Trolox) at various concentrations to the wells.

-

Add 180 µL of the diluted ABTS•+ working solution to each well.[19]

-

Control Well: Add 20 µL of solvent and 180 µL of ABTS•+ solution.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature in the dark for 6-10 minutes.[19]

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using a formula analogous to the DPPH assay.

-

Determine the IC50 value or express the results in Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferrous Ion (Fe²⁺) Chelating Assay

-

Principle: This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). In the assay, ferrozine forms a stable, magenta-colored complex with Fe²⁺.[20] If a chelating agent like Ala-Trp is present, it will bind to the Fe²⁺, disrupting the formation of the ferrozine-Fe²⁺ complex. The degree of chelation is determined by the reduction in the color of the ferrozine-Fe²⁺ complex, measured at 562 nm.[12]

-

Rationale for Experimental Choices: Ferrozine is used as a chromogenic indicator because it specifically and quantitatively forms a complex with Fe²⁺.[20] EDTA, a powerful and well-characterized chelating agent, serves as the ideal positive control for this assay.[20]

Protocol:

-

Reagent Preparation:

-

FeCl₂ Solution (2 mM): Dissolve ferrous chloride tetrahydrate in deionized water.

-

Ferrozine Solution (5 mM): Dissolve ferrozine in deionized water.

-

Ala-Trp Samples: Prepare a dilution series of Ala-Trp in deionized water.

-

Positive Control: Prepare a dilution series of EDTA.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of Ala-Trp sample (or EDTA) at various concentrations to the wells.

-

Add 20 µL of the 2 mM FeCl₂ solution to initiate the reaction. Mix and incubate for 5 minutes.[20]

-

Add 40 µL of the 5 mM ferrozine solution to each well to start the colorimetric reaction.

-

Control Well: Contains all reagents except the sample.

-

-

Incubation and Measurement:

-

Shake the plate and incubate at room temperature for 10 minutes.[12]

-

Measure the absorbance at 562 nm.

-

-

Data Analysis:

-

Calculate the percentage of ferrous ion chelation: % Chelation = [ (A_control - A_sample) / A_control ] * 100

-

Determine the IC50 value for chelation.

-

Cellular Antioxidant Assay (CAA): A Biologically Relevant Model

While chemical assays are crucial for determining mechanisms, a cell-based assay provides a more biologically relevant assessment of antioxidant activity, accounting for factors like cell uptake and metabolism.[21][22]

-

Principle: The CAA assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[23] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[21] A free radical initiator (like AAPH or ABAP) is then added, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[23][24] An effective intracellular antioxidant like Ala-Trp will scavenge these radicals, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[25]

-

Rationale for Experimental Choices: Human hepatocarcinoma HepG2 cells are commonly used as they are a well-characterized human cell line with metabolic activity.[23] AAPH is a peroxyl radical generator that mimics lipid peroxidation products in vivo.[22] Quercetin, a flavonoid with known intracellular antioxidant activity, is used as the standard.[24]

Caption: Workflow of the Cellular Antioxidant Assay (CAA).

Protocol:

-

Cell Culture:

-

Seed HepG2 cells (e.g., at 6 x 10⁴ cells/well) into a 96-well black, clear-bottom tissue culture plate.[21]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.

-

-

Assay Procedure:

-

Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Treat cells with 100 µL of culture medium containing various concentrations of Ala-Trp (or Quercetin standard) and 25 µM DCFH-DA.

-

Incubate for 1 hour at 37°C.[21]

-

Wash the cells three times with DPBS to remove extracellular compounds.

-

Add 100 µL of 600 µM AAPH solution (in culture medium) to each well.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.[21]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each sample and control.

-

Calculate CAA units: CAA unit = 100 - ( ∫S A / ∫C A ) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Determine the EC50 value (median effective concentration) from the dose-response curve, which represents the concentration of Ala-Trp required to provide 50% antioxidant activity.

-

Data Summary and Interpretation

To facilitate comparative analysis, results from the aforementioned assays should be compiled into a summary table.

| Assay | Measurement Parameter | Positive Control | Expected Ala-Trp Activity | Primary Mechanism Tested |

| DPPH Scavenging | IC50 (µg/mL or µM) | Ascorbic Acid / Trolox | Moderate to High | Hydrogen/Electron Donation |

| ABTS Scavenging | IC50 (µg/mL or µM) / TEAC | Trolox | Moderate to High | Hydrogen/Electron Donation |

| Fe²⁺ Chelation | IC50 (µg/mL or µM) | EDTA | Low to Moderate | Metal Ion Sequestration |

| CAA | EC50 (µg/mL or µM) | Quercetin | Moderate | Intracellular Radical Scavenging |

Interpretation: A low IC50 or EC50 value indicates high antioxidant potency. By comparing the results across different assays, a comprehensive profile of Ala-Trp's antioxidant action can be established. For instance, strong activity in the DPPH and ABTS assays combined with weaker activity in the chelation assay would suggest that direct radical scavenging is its predominant mechanism of action. The CAA result provides crucial insight into its efficacy in a biological context.

Conclusion

The dipeptide this compound demonstrates significant antioxidant potential, primarily through direct radical scavenging mediated by its tryptophan residue. The protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of Ala-Trp and other antioxidant peptides. A multi-assay approach, culminating in a cell-based model like the CAA, is essential for a thorough characterization that bridges chemical reactivity with biological relevance. These findings underscore the potential of tryptophan-containing peptides as valuable components in the development of novel nutraceuticals and therapeutics for mitigating oxidative stress-related conditions.

References

-

Poirier, L. (2014). Oxidative Stress and Antioxidants in Disease and Cancer: A Review. Asian Pacific Journal of Cancer Prevention, 15(11), 4405-4409. [Link]

- Singh, K. (2025). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. [Source Not Available]

-

Valko, M., et al. (2014). Oxidative Stress Versus Antioxidants. Science Publishing Group. [Link]

-

Lobo, V., et al. (2010). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Molecules, 15(12), 8567-8604. [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. Kamiya Biomedical Company. [Link]

- Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay.

-

Jat, D., et al. (2020). OXIDATIVE STRESS AND ANTIOXIDANTS: AN OVERVIEW. ResearchGate. [Link]

-

Nowak, A., et al. (2021). ABTS Radical Scavenging Assay. Bio-protocol, 11(13), e4078. [Link]

-

BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. [Link]

-

Wolfe, K. L., et al. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

-

López-Alarcón, C., et al. (2023). Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. Antioxidants, 12(12), 2115. [Link]

-

Re, R., et al. (1999). ABTS Radical Scavenging Activity. Scribd. [Link]

-

Platzer, M., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 26(18), 5431. [Link]

-

Liu, Y., et al. (2024). Antioxidant Function and Application of Plant-Derived Peptides. Foods, 13(19), 3042. [Link]

-

Pownall, T. L., et al. (2023). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. Molecules, 28(7), 2969. [Link]

-

Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2017). Milk proteins as a source of tryptophan-containing bioactive peptides. Food & Function, 8(11), 3845-3860. [Link]

-

BioRender. (n.d.). Determination of peptide antioxidant activity by DPPH method. BioRender. [Link]

-

Yesiltas, B., et al. (2024). Metal-chelating antioxidant peptides Biosensor screening methods as alternatives to the ferrozine assay. Food Chemistry, 434, 137456. [Link]

-

Jrad, Z., et al. (2023). Metal-Binding Capacity of Whey-Natural Peptides: Experimental Study and in vitro FRAP-Antioxidant Activity. Journal of the Mexican Chemical Society, 67(1), 1-13. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Zhang, Y., et al. (2023). Identification of a Novel Walnut Iron Chelating Peptide with Potential High Antioxidant Activity and Analysis of Its Possible Binding Sites. Foods, 12(1), 221. [Link]

-

Phuse, S. S. (2013). Does anyone know an easy protocol for DPPH assay? ResearchGate. [Link]

-

Chen, H. M., et al. (1996). Antioxidant Activity of Designed Peptides Based on the Antioxidative Peptide Isolated from Digests of a Soybean Protein. Journal of Agricultural and Food Chemistry, 44(9), 2619-2623. [Link]

-

Wang, Y., et al. (2018). The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta. Oxidative Medicine and Cellular Longevity, 2018, 6090437. [Link]

-

Gassara, F., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(8), 1276. [Link]

-

National Center for Biotechnology Information. (n.d.). Ala-Trp. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Yusof, N. A., et al. (2016). The Ferrous Ion Chelating Assay of Extracts. ResearchGate. [Link]

-

Jiang, Y., et al. (2021). Comparison of Ferrous Ion Chelating Properties of Collagen Peptides from Dried and Fresh Cod Skin. American Journal of Biochemistry and Biotechnology, 17(2), 147-156. [Link]

Sources

- 1. journal.waocp.org [journal.waocp.org]

- 2. mdpi.com [mdpi.com]

- 3. Review Article: Oxidative Stress Versus Antioxidants, American Journal of Bioscience and Bioengineering, Science Publishing Group [sciencepublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS 16305-75-2: L-Alanyl-L-tryptophan | CymitQuimica [cymitquimica.com]

- 9. Ala-Trp | C14H17N3O3 | CID 85362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Milk proteins as a source of tryptophan-containing bioactive peptides - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]